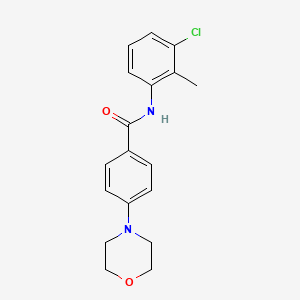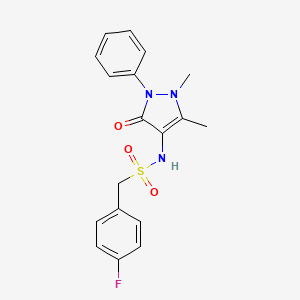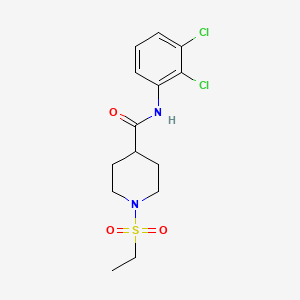![molecular formula C20H25N5O3 B4429361 3-(2-methoxyethyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4429361.png)
3-(2-methoxyethyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of tetrahydropyrimido[2,1-f]purinediones involves the preparation of a library of compounds with varying substituents. A synthetic strategy to obtain derivatives, such as 3-propargyl-substituted tetrahydropyrimido[2,1-f]purinedione, has been developed. This involves the introduction of various residues at N9 of the dimethyl series leading to potent compounds (Koch et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds, like 3,3,6,6-tetramethyl-9-(2,4-dichlorophenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione, has been characterized using X-ray analysis. These analyses reveal details about the conformation of the rings and the overall geometry of the molecules (Shi et al., 2007).
Chemical Reactions and Properties
These compounds show interactions with various biological targets. For instance, certain tetrahydropyrimido[2,1-f]purinediones have been found to inhibit monoamine oxidases and interact with adenosine receptors, indicating their reactivity and potential as multi-target drugs for neurodegenerative diseases (Koch et al., 2013).
Physical Properties Analysis
The physical properties of tetrahydropyrimido[2,1-f]purinediones, such as solubility, melting point, and crystalline structure, can be inferred from studies on similar compounds. These properties are influenced by the specific substituents and the overall molecular structure (Shi et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity with various agents and stability, are closely tied to the molecular structure and the presence of functional groups. The interaction of tetrahydropyrimido[2,1-f]purinediones with biological targets suggests a specific chemical reactivity profile that could be explored for therapeutic applications (Koch et al., 2013).
Propiedades
IUPAC Name |
3-(2-methoxyethyl)-1-methyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-22-17-16(18(26)25(20(22)27)13-14-28-2)24-11-6-10-23(19(24)21-17)12-9-15-7-4-3-5-8-15/h3-5,7-8H,6,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJZSSOLINCKCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCOC)N3CCCN(C3=N2)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-isopropoxybenzamide](/img/structure/B4429283.png)
![4-methoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B4429294.png)
![N-(3-{[(4-fluorobenzyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4429303.png)
![N-isopropyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4429308.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-4-(2-propyn-1-yloxy)benzamide](/img/structure/B4429322.png)

![3-allyl-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429331.png)

![4,6-dimethyl-N-{5-[(2-naphthyloxy)methyl]-1H-1,2,4-triazol-3-yl}-2-pyrimidinamine](/img/structure/B4429348.png)


![9-(3-methoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4429356.png)
![N'-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B4429368.png)
